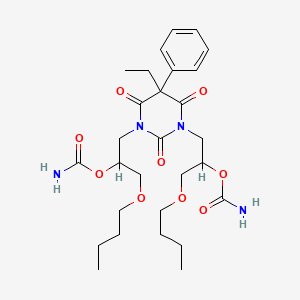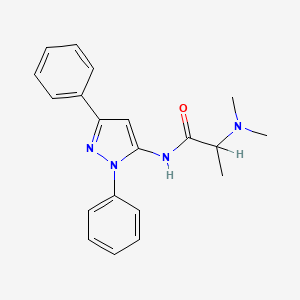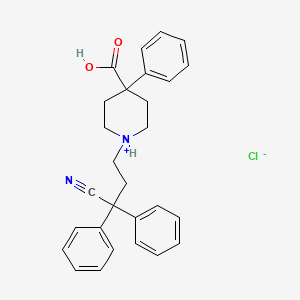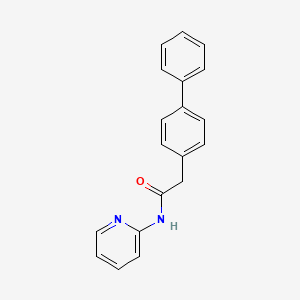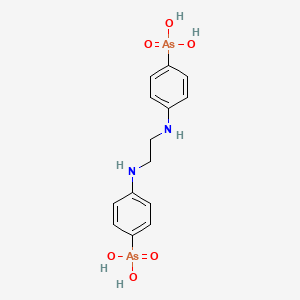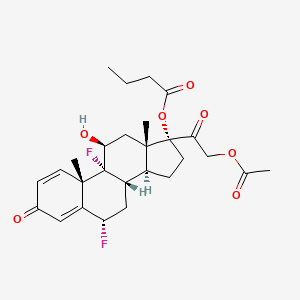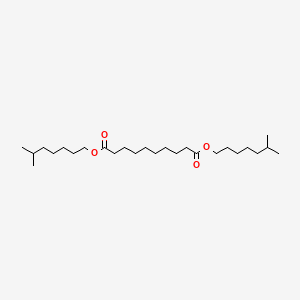
Diisooctyl sebacate
Descripción general
Descripción
Diisooctyl sebacate is an organic compound which is the diester of sebacic acid and 2-ethylhexanol . It is a rare cosmetic ingredient, with about 0.0% of the products in our database containing it . It acts as an emollient, skin conditioning agent, and antioxidant .
Molecular Structure Analysis
Diisooctyl sebacate has the molecular formula C26H50O4 . Its average mass is 426.673 Da and its monoisotopic mass is 426.370911 Da .
Physical And Chemical Properties Analysis
Diisooctyl sebacate has a density of 0.9±0.1 g/cm³ . Its boiling point is 435.5±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.2±3.0 kJ/mol . The flash point is 189.7±18.2 °C . The index of refraction is 1.454 . The molar refractivity is 126.0±0.3 cm³ . It has 4 H bond acceptors, 0 H bond donors, and 23 freely rotating bonds .
Aplicaciones Científicas De Investigación
Plasticizer in Industry
- Synthesis and Application in Plastics and Rubbers : DOS is widely used as a plasticizer in plastics, paintings, rubbers, and adhesives. Its synthesis involves the reaction of sebacate acid with 2-ethylhexyl alcohol, producing a high yield and purity product (Xue-jun, 2003).
- Use in Polymeric Matrix for Explosives : DOS serves as a plasticizer in the softening of polyisobutylene binder to form a polymeric matrix for plastic explosives (Elbeih et al., 2013).
- Impact on Rubber Properties : DOS exhibits a shielding effect in rubbers, improving their low-temperature properties while affecting their physical and mechanical characteristics (Fedorova et al., 2021).
Lubricants and Oils
- Synthetic Lubricating Oils : DOS has been explored for its potential in lowering the solid point of synthetic lubricating oils, offering a balance of high viscosity and good low-temperature properties (Alimov et al., 1983).
- Elastohydrodynamic Lubrication : Research on ester base stocks for lubrication demonstrated that DOS, among others, significantly influences the lubrication abilities due to variations in chain lengths and molecular rigidity (He et al., 2015).
Miscellaneous Applications
- Corrosion Inhibition : DOS has been studied for its role as a corrosion inhibitor in concrete pore solutions, showing significant potential in reducing corrosion in steel reinforcements (Lin, 2016).
- Hydrolytic Stability of Synthetic Oils : Research has also been conducted on the hydrolytic stability of synthetic oils, including DOS, focusing on their resistance to hydrolysis under various conditions (Echin et al., 1983).
Direcciones Futuras
Diisooctyl sebacate is used as a plasticizer, including in the explosive C4 . It has also found use in Dot 5 brake fluid, in ester-based engine oils and additives, as seed particle for Particle Image Velocimetry (PIV) and as a model compound that forms stable aerosols . In a recent study, it was found that Diisooctyl sebacate-containing nickel nanoparticles can significantly reduce the friction and wear of diamond-like carbon coating under magnetic fields . This suggests potential future applications in the field of tribology .
Mecanismo De Acción
Target of Action
Diisooctyl sebacate (DOS) is primarily used as a plasticizer in the production of plastics and PVC resins . Its primary targets are therefore these materials, where it plays a role in improving their flexibility, workability, and durability .
Mode of Action
DOS works by inserting itself between the chains of polymers, increasing the distance between them. This increased distance reduces the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the flexibility and workability of the material .
Biochemical Pathways
Some studies suggest that certain bacteria may be capable of degrading dos and similar compounds .
Pharmacokinetics
It is known to be insoluble in water and has a high boiling point of 256°c . These properties affect its distribution and persistence in the environment.
Result of Action
The primary result of DOS’s action is the creation of more flexible, durable, and workable plastic and PVC products. It is particularly valued for its ability to confer cold-resistance, making it ideal for use in products that must withstand low temperatures .
Action Environment
The efficacy and stability of DOS can be influenced by environmental factors. For example, its effectiveness as a plasticizer can be reduced at very high temperatures. Additionally, while it is generally stable, it can be degraded by certain microorganisms in the environment . Its environmental persistence can also be influenced by factors such as pH and the presence of other chemicals .
Propiedades
IUPAC Name |
bis(6-methylheptyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-9-15-21-29-25(27)19-13-7-5-6-8-14-20-26(28)30-22-16-10-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAVGUHWPLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067287 | |
| Record name | Diisooctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisooctyl sebacate | |
CAS RN |
27214-90-0 | |
| Record name | Diisooctyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-diisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOOCTYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1TEK0P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



